molecular formula C13H25Cl2N3 B2823058 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 1909306-36-0

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride

Cat. No.: B2823058
CAS No.: 1909306-36-0
M. Wt: 294.26
InChI Key: VPBIPWMJPAEQKJ-UHFFFAOYSA-N
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Description

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is a chemical compound with the molecular formula C13H24ClN3. It is known for its unique structure, which includes a piperidine ring substituted with a 3,5-diethylpyrazol-1-yl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride typically involves the reaction of 3,5-diethylpyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole or piperidine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diethylpyrazole: A precursor in the synthesis of the compound.

    Piperidine: The core structure of the compound.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBIPWMJPAEQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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